REACTION_CXSMILES
|
C([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:18]([NH2:20])=[O:19])[NH:13]2)C1C=CC=CC=1.[H][H]>CO.[Pd].CCCCCC>[OH:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:18]([NH2:20])=[O:19])[NH:13]2
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off through Celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate is concentrated to 200 ml and hexane
|
Type
|
ADDITION
|
Details
|
added to a volume of 450 mi
|
Type
|
CUSTOM
|
Details
|
The cooled solution gives a small amount of gummy, dark material
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=C(NC2=CC=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |